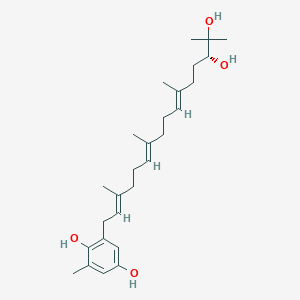
Plastoquinone 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plastoquinone 1 is a diterpenoid. It has a role as a metabolite.
Applications De Recherche Scientifique
Role in Photosynthesis
Plastoquinone 1 serves as an electron carrier between Photosystem II (PSII) and the cytochrome b6f complex, facilitating the transfer of electrons during the light-dependent reactions of photosynthesis. This process is essential for the production of ATP and NADPH, which are critical for the Calvin cycle and overall plant metabolism .
Case Study: Electron Transport Dynamics
Recent studies utilizing molecular dynamics simulations have provided insights into the entry and exit pathways of plastoquinone within PSII. These findings reveal multiple diffusion channels that enhance our understanding of electron transfer mechanisms, crucial for improving photosynthetic efficiency in crops .
Biotechnological Applications
The unique properties of plastoquinone have inspired various biotechnological innovations:
- Bio-sensors : Plastoquinone complexes are being explored for developing bio-sensing devices capable of detecting environmental toxins. These sensors utilize either native PSII complexes or engineered polypeptides that mimic PSII functions .
- Energy Storage Systems : The organization of PSII has also led to advancements in electrochemical water-splitting technologies and charge-separating triads for energy storage applications .
Medical Applications
Plastoquinone derivatives have shown potential therapeutic benefits:
- Antioxidant Properties : Compounds like SkQ1 (a plastoquinone derivative) exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. Research indicates its effectiveness in treating conditions such as age-related vision issues and neurodegenerative diseases like Alzheimer's .
- Cancer Treatment : Plastoquinone has been investigated for its role in cancer therapy, showing favorable impacts on cellular mechanisms involved in tumor growth and progression .
Case Study: SkQ1 in Cancer Therapy
A recent study demonstrated that SkQ1 could reduce biliary intraepithelial neoplasia in infected hamsters, highlighting its potential as a therapeutic agent against cancerous transformations induced by parasitic infections .
Environmental Applications
Plastoquinone's role in photosynthesis has implications for environmental sustainability:
- Bioremediation : The ability of plastoquinone to facilitate electron transfer can be harnessed to develop bioremediation strategies for degrading pollutants in various ecosystems .
- Agricultural Enhancements : By improving the efficiency of photosynthesis through plastoquinone manipulation, crop yields can be increased, contributing to food security while minimizing resource use .
Data Table: Summary of Applications
Analyse Des Réactions Chimiques
Electron Transfer Reactions in Photosystem II
Plastoquinones act as mobile electron carriers in photosynthesis. In PSII, Q<sub>B</sub> undergoes a two-step reduction and protonation:
-
First photoreduction :
-
Second photoreduction :
-
A second electron transfer (~130 μs) converts Q<sub>B</sub>H<sup>- </sup> to Q<sub>B</sub><sup>2−</sup>, followed by protonation at the proximal oxygen (D1-H215 residue) to form plastoquinol (PQH<sub>2</sub>) in ~3.3 ms .
-
PQH<sub>2</sub> dissociates from PSII (~490 ms) and is replaced by oxidized PQ .
-
Role in Photophosphorylation and Photoreduction
PQ-9 is required for both photosynthetic phosphorylation and photoreduction in Euglena chloroplasts :
-
Photoreduction of ferricyanide :
-
Photosynthetic phosphorylation :
Antioxidant and Signaling Functions
The plastoquinone pool participates in redox signaling and antioxidant defense:
-
Superoxide quenching :
-
Redox state modulation :
Comparative Reactivity of PQ-1 and PQ-9
While PQ-1 is not explicitly discussed in the provided sources, its shorter side chain likely alters:
-
Solubility : Enhanced in hydrophobic membranes compared to PQ-9.
-
Electron transfer kinetics : Faster diffusion but potentially reduced binding specificity.
Limitations and Gaps
-
The provided studies focus on PQ-9 and Q<sub>B</sub>, not PQ-1. For PQ-1-specific data, consult experimental studies using synthetic analogs (e.g., Biochimica et Biophysica Acta or Journal of Biological Chemistry archives).
-
Structural differences (side chain length) may lead to divergent kinetics and binding affinities.
Propriétés
Formule moléculaire |
C27H42O4 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C27H42O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,28-31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |
Clé InChI |
IFICGHBDUBJMML-RILXQCJSSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)O |
SMILES canonique |
CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















